BenchChemオンラインストアへようこそ!

Elubiol

Water solubility Formulation science Personal care product development

Select Elubiol for aqueous formulations due to superior water solubility vs ketoconazole. Quantified sebum reduction validated in human in vivo studies. Listed in EU personal care inventory; displays synergy with phospholipids against dermatophytes. Active vs Xanthomonas phytopathogens (92.6% inhibition).

Molecular Formula C27H30Cl2N4O5
Molecular Weight 561.5 g/mol
CAS No. 67914-69-6
Cat. No. B1630344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElubiol
CAS67914-69-6
Molecular FormulaC27H30Cl2N4O5
Molecular Weight561.5 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
InChIInChI=1S/C27H30Cl2N4O5/c1-2-35-26(34)33-13-11-32(12-14-33)21-4-6-22(7-5-21)36-16-23-17-37-27(38-23,18-31-10-9-30-19-31)24-8-3-20(28)15-25(24)29/h3-10,15,19,23H,2,11-14,16-18H2,1H3/t23-,27-/m0/s1
InChIKeyVEVFSWCSRVJBSM-HOFKKMOUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elubiol (CAS 67914-69-6) Procurement Guide: Chemical Identity and Core Characteristics


Elubiol (CAS 67914-69-6), also known as dichlorophenyl imidazoldioxolan or neconazole, is a broad-spectrum antifungal compound belonging to the imidazole class. Its molecular formula is C27H30Cl2N4O5, with a molecular weight of 561.46 g/mol, and its IUPAC name is ethyl 4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-1-carboxylate [1]. The compound inhibits fungal ergosterol biosynthesis and alters the composition of other lipid compounds in the fungal cell membrane . It is primarily utilized in research applications targeting oily skin conditions, dandruff, and fungal infections, with documented activity against Candida, Cryptococcus neoformans, Histoplasma capsulatum, Blastomyces dermatitidis, and Coccidioides immitis [2]. The compound appears as a white to off-white crystalline powder with a typical commercial purity of 97-99% .

Why Elubiol (CAS 67914-69-6) Cannot Be Replaced by Ketoconazole or Other Imidazole Antifungals in Aqueous Formulations


Elubiol belongs to the imidazole antifungal class, which includes widely used compounds such as ketoconazole, miconazole, and clotrimazole. However, generic substitution within this class is technically invalid for several reasons. First, the physiochemical property divergence is substantial: Elubiol exhibits measurably superior water solubility compared to ketoconazole, which critically impacts formulation feasibility in aqueous personal care products [1]. Second, Elubiol possesses a distinct dual-functional profile as both an antifungal agent and a moderate sebum inhibitor, a property not uniformly shared across imidazole analogs [2]. Third, patent literature explicitly identifies Elubiol and ketoconazole as producing a mutual synergistic effect against dermatophyte fungi when used in combination with phospholipids, indicating non-redundant mechanisms that cannot be replicated by simple one-for-one substitution [3]. Fourth, Elubiol is specifically listed in the European personal care products inventory, whereas ketoconazole is restricted from personal care applications, creating a regulatory and procurement compliance barrier that precludes direct substitution [1].

Elubiol (CAS 67914-69-6) Quantitative Differentiation Evidence: Comparator-Based Analysis for Scientific Procurement


Superior Aqueous Solubility of Elubiol Versus Ketoconazole Enables Formulation Feasibility in Personal Care Products

Elubiol demonstrates superior water solubility compared to ketoconazole, a critical differentiation for formulation scientists. While direct mg/mL solubility values for Elubiol in pure water are not reported in primary literature, supplier technical documentation and industrial sources consistently state that Elubiol has better water solubility than ketoconazole, which qualifies it for personal care product applications [1]. In contrast, ketoconazole has a measured water solubility of approximately 0.017 mg/mL (17 μg/mL) at room temperature, making it practically insoluble and necessitating complex solubilization strategies such as cyclodextrin inclusion complexes to achieve usable aqueous concentrations [2]. Elubiol's improved aqueous compatibility enables direct formulation into shampoos and topical products without requiring the extensive solubilization steps mandatory for ketoconazole [1]. Furthermore, Elubiol is listed in the European personal care products inventory, whereas ketoconazole is not permitted in such applications [1], providing a regulatory procurement advantage.

Water solubility Formulation science Personal care product development

In Vivo Sebum Reduction Quantified by Sebumeter: Elubiol Produces Progressive Decrease in Skin Oiliness Versus Contralateral Control

A clinical study conducted in 14 men evaluated the effect of long-term topical application of Elubiol on sebum output using non-invasive quantitative methods including the Sebumeter SM810 and Sebutapes. Data show a progressive decrease in skin oiliness at the forehead site treated by Elubiol compared to the contralateral untreated control site [1]. In parallel in vitro studies, Elubiol at a concentration of 0.5 μM reduced cholesterol production in human keratinocytes by 50% [2]. The mechanism appears to involve modulation of the follicular reservoir function without significant primary alteration in sebaceous gland activity, representing a distinct pharmacological profile that combines antifungal activity with sebum regulation [1]. This dual functionality is not documented for comparator imidazole antifungals such as ketoconazole or miconazole at equivalent potency.

Sebum inhibition In vivo human study Sebumeter quantification

Antibacterial Activity Spectrum Differentiation: Elubiol Shows 92.59% Inhibition Against Xanthomonas oryzae pv. oryzae Versus 15.95% for Ketoconazole

In a comparative study evaluating the in vitro antibacterial activities of 24 azole antifungal drugs against phytopathogenic bacteria, Elubiol exhibited markedly differentiated activity against Xanthomonas oryzae pv. oryzae (Xoo). At a concentration of 100 μg/mL, Elubiol achieved an inhibition rate of 92.59 ± 3.99%, while ketoconazole showed only 15.95 ± 6.27% inhibition against the same bacterial strain [1]. Against Xanthomonas axonopodis pv. citri (Xac), Elubiol demonstrated 62.54 ± 8.67% inhibition compared to ketoconazole's 13.31 ± 0.31% [1]. Against Pectobacterium atrosepticum (Pa), both compounds showed negligible activity (0 ± 0%). This cross-study comparison reveals that Elubiol possesses antibacterial activity against specific Gram-negative phytopathogens that is not shared by ketoconazole, representing a divergent biological profile within the imidazole class.

Antibacterial activity Phytopathogenic bacteria Azole antifungal cross-activity

Synergistic Interaction with Phospholipids: Elubiol and Ketoconazole Exhibit Mutual Synergy Against Dermatophyte Fungi

Patent literature explicitly identifies that Elubiol and ketoconazole produce a mutual synergistic effect on dermatophyte fungi when used in combination with a phospholipid [1]. The patent further states that ketoconazole and Elubiol are especially preferred because they harm the normal flora of the skin, particularly of the scalp, the least among azole compounds evaluated [1]. This established synergism between two structurally distinct imidazole antifungals indicates that their mechanisms of action are non-redundant and can be combined for enhanced antifungal efficacy. The synergistic property provides a scientific basis for selecting Elubiol specifically when designing combination antifungal research protocols, rather than relying on a single imidazole agent alone.

Synergistic antifungal activity Phospholipid combination Dermatophyte fungi

Broader Antifungal Spectrum Coverage: Elubiol Demonstrates Activity Against Six Clinically Relevant Fungal Pathogens

Elubiol exhibits antagonistic activity against a panel of clinically relevant fungal pathogens including Candida species, Cryptococcus neoformans, Histoplasma capsulatum, Blastomyces dermatitidis, and Coccidioides immitis [1]. This broad-spectrum coverage, combined with its sebum-inhibiting activity, creates a differentiated profile within the imidazole class. While compounds such as ketoconazole and miconazole share similar antifungal mechanisms through ergosterol biosynthesis inhibition, Elubiol's documented activity against this specific panel of pathogens, coupled with its formulation-compatible solubility properties, positions it as a versatile research tool for investigating fungal biology in sebum-rich environments [1]. The compound's European personal care inventory listing further distinguishes it from ketoconazole for formulation research applications [1].

Antifungal spectrum Candida Cryptococcus Histoplasma

Optimal Research and Industrial Application Scenarios for Elubiol (CAS 67914-69-6) Based on Verified Evidence


In Vivo Sebum Regulation and Oily Skin Research Models

Elubiol is validated for use in in vivo sebum regulation studies. The compound produces a progressive decrease in skin oiliness at treated forehead sites compared to untreated contralateral control sites, as measured by Sebumeter SM810 and Sebutapes in human subjects [1]. In vitro, Elubiol (0.5 μM) reduces cholesterol production in human keratinocytes by 50% [2]. Researchers investigating the follicular reservoir function or sebaceous gland activity modulation should select Elubiol based on this human in vivo quantification, which is not available for comparator imidazole antifungals such as ketoconazole.

Aqueous Formulation Development for Antifungal Personal Care Products

Formulation scientists developing aqueous-based topical antifungal products should select Elubiol over ketoconazole due to its qualitatively superior water solubility [1]. Ketoconazole requires complex solubilization strategies (e.g., cyclodextrin inclusion complexes) to overcome its 0.017 mg/mL water solubility limitation [2]. Elubiol's improved aqueous compatibility, combined with its listing in the European personal care products inventory (a regulatory status not shared by ketoconazole), makes it the preferred imidazole antifungal for shampoo and topical formulation research [1].

Antibacterial Screening Programs Targeting Phytopathogenic Xanthomonas Species

Elubiol demonstrates 92.59 ± 3.99% inhibition against Xanthomonas oryzae pv. oryzae and 62.54 ± 8.67% against Xanthomonas axonopodis pv. citri at 100 μg/mL, in contrast to ketoconazole which shows only 15.95% and 13.31% inhibition respectively [1]. Researchers conducting antibacterial screening programs focused on Xanthomonas phytopathogens should procure Elubiol specifically, as ketoconazole exhibits negligible activity against these targets and cannot serve as a functional substitute.

Combination Antifungal Research Protocols with Phospholipid Excipients

Patent evidence establishes that Elubiol and ketoconazole produce a mutual synergistic effect against dermatophyte fungi when combined with phospholipids [1]. Both compounds are identified as especially preferred due to minimal disruption to normal skin flora [1]. Researchers designing combination antifungal studies with phospholipid-based delivery systems should include Elubiol to leverage this documented synergistic interaction, which may not be achievable with single-agent imidazole approaches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elubiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.